molecular formula C16H18O B1597280 4-Butoxybiphenyl CAS No. 6842-78-0

4-Butoxybiphenyl

Cat. No. B1597280
CAS RN: 6842-78-0
M. Wt: 226.31 g/mol
InChI Key: NCJZHZJABHDELF-UHFFFAOYSA-N
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Description

4-Butoxybiphenyl is a chemical compound with the molecular formula C16H18O and a molecular weight of 226.31 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of 4-Butoxybiphenyl consists of a biphenyl group where one of the hydrogen atoms on the fourth carbon of one of the phenyl rings is replaced by a butoxy group .


Physical And Chemical Properties Analysis

4-Butoxybiphenyl has a melting point of 70-72℃, a boiling point of 346℃, and a density of 0.991 . It also has a flash point of 137℃ .

Scientific Research Applications

Ultrasound-Assisted Preparation in Organic Synthesis

4-Butoxybiphenyl, a derivative of biphenyl, has been studied in the context of ultrasound-assisted organic synthesis. Harikumar and Rajendran (2014) demonstrated the enhanced synthesis of 1-butoxy-4-nitrobenzene, a compound closely related to 4-butoxybiphenyl, using ultrasound irradiation. This method showed improved reaction rates and efficiency compared to traditional methods (Harikumar & Rajendran, 2014).

Photophysical Properties in Solvent Dynamics

The photophysical properties of derivatives similar to 4-butoxybiphenyl, like 4-cyano-4′-butyloxybiphenyl (4COB), have been extensively studied. Damme et al. (1989) explored the intramolecular charge transfer (ICT) state of 4COB and its interactions with solvents like 1-butanol and diethylether, providing insights into solvent dynamics and molecular interactions (Damme et al., 1989).

Liquid Crystalline Properties

A significant area of research involving 4-butoxybiphenyl is in the study of liquid crystals. Smits et al. (1997) investigated the liquid crystalline behavior of 4-alkoxyphenyl beta-D-glucopyranosides, where the butoxy derivative displayed specific smectic phases. Their research contributes to the understanding of the liquid crystalline properties of compounds with alkoxy chains, including butoxy derivatives (Smits et al., 1997).

Conductive Polymer Films

The electrooxidation of 4-aminobiphenyl, a compound related to 4-butoxybiphenyl, leads to the formation of conductive polymer films with interesting electrochromic properties, as studied by Guay et al. (1988). This research highlights the potential of biphenyl derivatives in creating conductive materials for various applications (Guay et al., 1988).

Crystal and Molecular Structures

The study of the crystal and molecular structures of biphenyl derivatives is also a key area of research. Vani (1983) investigated the structure of 4′-n-butyl-4-cyanobiphenyl (4CB), revealing insights into the molecular arrangement and crystalline properties of such compounds (Vani, 1983).

Mechanochromic Effects in Polymer Composites

Luzuriaga et al. (2016) explored the mechanochromic effects of hardeners like 4-Aminophenyl disulfide (4-AFD) in epoxy networks. Their findings show potential for such compounds in developing materials that visually indicate damage or stress (Luzuriaga et al., 2016).

Safety And Hazards

When handling 4-Butoxybiphenyl, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

1-butoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJZHZJABHDELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290411
Record name 4-Butoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxybiphenyl

CAS RN

6842-78-0
Record name 4-Butoxybiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Butoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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